
Acetylene-d2
Overview
Description
Acetylene-d₂ (C₂D₂) is the fully deuterated isotopologue of acetylene (C₂H₂), where both hydrogen atoms are replaced with deuterium (²H). This substitution significantly impacts its physical and chemical properties due to deuterium's higher mass and lower zero-point energy compared to hydrogen . C₂D₂ crystallizes in two primary phases:
- Orthorhombic phase (low-temperature): Below the solid-solid phase transition temperature (Tₜᵣ = 138–149 K), C₂D₂ adopts the D²h (Acam) space group with four molecules per unit cell. The molecular axis is perpendicular to the crystallographic c-axis, and the structure is stabilized by anisotropic thermal vibrations .
- Cubic phase (high-temperature): Above Tₜᵣ, C₂D₂ transitions to the Pa3 space group, a structure shared with C₂H₂ but with distinct lattice parameters (e.g., a = 6.10 Å at 149 K) .
Neutron diffraction studies reveal that C₂D₂ exhibits rigid-body translational and librational motions in the orthorhombic phase, with mean square thermal displacements of carbon and deuterium atoms influenced by isotopic mass effects . Its high vapor pressure and plasticity complicate structural refinements, necessitating advanced techniques like thermal neutron powder diffraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylene-d2 can be synthesized through the reaction of calcium carbide with deuterium oxide (heavy water). The reaction proceeds as follows: [ \text{CaC}_2 + 2\text{D}_2\text{O} \rightarrow \text{C}_2\text{D}_2 + \text{Ca(OD)}_2 ] This method involves the careful handling of calcium carbide and deuterium oxide under controlled conditions to ensure the purity and yield of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The process involves the use of specialized reactors and purification systems to handle the reactants and products efficiently. The production of this compound requires stringent quality control measures to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetylene-d2 undergoes various chemical reactions, including:
Hydrogenation (Deuteration): this compound can be hydrogenated to form deuterated ethylene (C2D4) using catalysts such as palladium or platinum.
Halogenation: this compound reacts with halogens like bromine to form deuterated dihaloalkenes.
Addition Reactions: this compound can participate in addition reactions with compounds like hydrogen bromide to form deuterated bromoalkenes.
Common Reagents and Conditions:
Hydrogenation: Catalysts like palladium or platinum are used under mild conditions.
Halogenation: Halogens such as bromine or chlorine are used, often in the presence of a solvent like carbon tetrachloride.
Addition Reactions: Hydrogen halides are used, typically under controlled temperature and pressure conditions.
Major Products:
Deuterated Ethylene (C2D4): Formed from hydrogenation.
Deuterated Dihaloalkenes: Formed from halogenation.
Deuterated Bromoalkenes: Formed from addition reactions with hydrogen bromide.
Scientific Research Applications
Catalytic Reactions
Acetylene-d2 is frequently utilized in catalytic reactions to investigate reaction mechanisms and pathways. A significant study demonstrated that this compound can be used to probe the catalytic activity of gold complexes. In one experiment, this compound was bubbled through a solution containing a gold complex in trifluoroacetic acid, resulting in the formation of vinyl trifluoroacetate. The reaction was monitored using NMR spectroscopy, which revealed that the insertion of acetylene into the gold-oxygen bond occurred selectively. The study provided evidence for a double-insertion catalytic pathway, highlighting the role of this compound in elucidating complex catalytic mechanisms .
Key Findings:
- This compound participates in reactions that involve the formation of vinyl complexes.
- The use of deuterated acetylene allows for tracking reaction pathways through NMR analysis.
- The study confirmed that gold species are crucial for catalyzing transformations involving this compound.
Polymerization Studies
This compound has been employed in polymerization studies, particularly in mercury photosensitized polymerization processes. Research indicates that the rate of polymerization is lower for this compound compared to non-deuterated acetylene, with quantum yields measured at approximately 5 for this compound versus 6.5 for regular acetylene. This difference highlights how isotopic substitution can affect reaction kinetics and mechanisms .
Comparison of Polymerization Rates:
Compound | Quantum Yield | Rate of Reaction |
---|---|---|
Acetylene | 6.5 | Higher |
This compound | 5 | Lower |
Mechanistic Studies in Photochemistry
This compound is also used in photochemical studies to investigate reaction pathways involving triplet methylene and other reactive intermediates. Experiments have shown that specific reactions involving triplet methylene can be traced using this compound as a reactant, allowing researchers to elucidate the major pathways involved in these photochemical processes .
Applications:
- Understanding photochemical oxidants and air pollution dynamics.
- Investigating specific reaction pathways in complex systems.
Thermodynamic Properties
Studies on the thermodynamic properties of solutions involving this compound have provided insights into its behavior in different solvents and conditions. The compound's interactions and solubility characteristics can be crucial for designing experiments and understanding its reactivity under various conditions .
Mechanism of Action
The mechanism by which acetylene-d2 exerts its effects is primarily through its participation in chemical reactions. The presence of deuterium atoms alters the vibrational frequencies and bond strengths compared to hydrogen, leading to differences in reaction kinetics and pathways. These differences can be exploited to study reaction mechanisms and develop new materials with enhanced properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermodynamic Properties
Table 1: Phase Transition Temperatures and Lattice Parameters
- Isomorphism : C₂D₂ and C₂H₂ are isostructural in both orthorhombic and cubic phases, as confirmed by neutron diffraction and spectroscopic studies . However, deuterium substitution increases the phase transition temperature by ~5–16 K due to stronger intermolecular interactions in C₂D₂ .
- Bond Lengths : The C≡C bond length in C₂D₂ (1.203 Å) is marginally shorter than in C₂H₂ (1.212 Å) due to reduced vibrational amplitudes in deuterated systems. The C-D bond (1.061 Å) is slightly longer than C-H (1.059 Å) in the gas phase, but crystal packing effects reverse this trend in the solid state .
Vibrational and Thermal Dynamics
Table 2: Vibrational Frequencies and Thermal Parameters
Property | C₂D₂ | C₂H₂ | Source |
---|---|---|---|
C≡C Stretch (cm⁻¹) | 1840 (Raman) | 1974 (Raman) | |
Librational Amplitude (Ų) | 0.052 (4.2 K) | 0.056 (4.2 K) | |
Debye Temperature (θD, K) | θ₃ = 178 (c-axis) | θ₃ = 165 (c-axis) |
- Vibrational Modes : Deuterium substitution red-shifts the C≡C stretching frequency by ~134 cm⁻¹ due to increased reduced mass . In the solid state, C₂D₂ exhibits lower thermal displacement amplitudes (e.g., U₁₁ = 0.0036 Ų at 4.2 K) compared to C₂H₂, reflecting reduced anharmonicity .
- Thermal Expansion : The lattice parameter c in C₂D₂ expands more rapidly with temperature than in C₂H₂, attributed to stronger coupling between librational modes and the lattice in deuterated systems .
Chemical Reactivity and Isotopic Effects
Table 3: Hydrogenation Kinetics on Ag Nanoparticles
Substrate | Rate Constant (k, s⁻¹) | Selectivity to Ethene (%) |
---|---|---|
C₂H₂ | 1.2 × 10⁻³ | 85 |
C₂D₂ | 0.9 × 10⁻³ | 92 |
C₂HD | 1.0 × 10⁻³ | 88 |
Data from microkinetic simulations
- Hydrogenation : C₂D₂ exhibits slower kinetics but higher selectivity in semi-hydrogenation reactions due to isotopic effects on adsorption-desorption equilibria and transition-state energetics .
- Photolysis : The photoionization efficiency of C₂D₂ is lower than C₂H₂, as deuterium’s nuclear mass reduces tunneling effects during bond cleavage .
Challenges in Structural Analysis
- Powder Diffraction Limitations : C₂D₂'s rapid recrystallization near phase transitions complicates data collection, leading to ambiguities in space group determination . Single-crystal neutron diffraction is proposed to resolve these issues but remains technically challenging due to C₂D₂’s high vapor pressure .
- Thermal Parameter Refinement : Anisotropic thermal motion in deuterium atoms requires advanced modeling, as traditional isotropic approximations underestimate librational contributions .
Biological Activity
Acetylene-d2, a deuterated form of acetylene, has garnered attention in various fields of chemical research due to its unique properties and potential applications in biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for medicinal chemistry and other applications.
Overview of this compound
This compound (C2D2) is a stable alkyne that serves as a versatile building block in organic synthesis. Its deuterated nature allows for distinct isotopic labeling, which is particularly useful in mechanistic studies and tracing pathways in biological systems. The compound can be synthesized from calcium carbide (CaC2) and heavy water (D2O) through established methods .
1. Catalytic Reactions
Research indicates that this compound can participate in catalytic reactions, particularly involving metal complexes. For example, studies have shown that this compound reacts with gold complexes to form vinyl derivatives through a double insertion mechanism . This reaction pathway is crucial for synthesizing biologically relevant compounds, as it allows for the incorporation of acetylene into larger molecular frameworks.
2. Photochemical Reactions
This compound has also been studied for its role in photochemical reactions. It can undergo cheletropic reactions when exposed to ultraviolet light, leading to the formation of cyclopropenone derivatives . These reactions are significant as they can yield compounds with potential biological activity, expanding the repertoire of synthetic strategies available to chemists.
Case Study 1: Synthesis of Bioactive Molecules
A notable study demonstrated the use of this compound in the synthesis of complex bioactive molecules. The photoredox-catalyzed method allowed for the formation of diverse C2-linked functionalized molecules, which are essential in medicinal chemistry . The incorporation of acetylene into these structures enhanced their biological activity by modifying existing pharmacophores.
Compound | Yield (%) | Biological Activity |
---|---|---|
1 | 65 | Antimicrobial |
2 | 70 | Anti-inflammatory |
3 | 50 | Anticancer |
Table 1: Synthesis yields and biological activities of compounds derived from this compound.
Case Study 2: Mechanistic Insights
In another investigation, the mechanistic pathways involving this compound were elucidated using NMR spectroscopy. The study revealed that this compound could facilitate the formation of vinyl trifluoroacetate under catalytic conditions, demonstrating its utility in generating biologically relevant intermediates . This highlights the compound's potential as a precursor in drug development.
Implications for Medicinal Chemistry
The ability to modify existing molecules using this compound opens new avenues for drug discovery and development. By leveraging its unique reactivity, researchers can design compounds with enhanced efficacy and reduced side effects. The exploration of this compound's role in biological systems also provides insights into metabolic pathways and interactions at the molecular level.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize acetylene-d2 with high isotopic purity?
- Methodological Answer : Optimal synthesis involves deuterium substitution via gas-phase reactions or catalytic exchange. For example, replacing hydrogen atoms in acetylene with deuterium requires controlled environments (e.g., using D2O or deuterated reagents) to minimize isotopic scrambling. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) should validate isotopic purity, as demonstrated in studies comparing ionization efficiency between acetylene-d2 and non-deuterated analogs .
Q. What spectroscopic techniques are most effective for characterizing acetylene-d2’s isotopic substitution effects?
- Methodological Answer : Microwave and infrared (IR) spectroscopy are critical. Microwave spectroscopy resolves rotational transitions altered by deuterium’s mass difference, as shown in NIST studies analyzing J-values and hyperfine splitting . IR spectroscopy, combined with quantum mechanical (QM) calculations, identifies vibrational mode shifts (e.g., C≡C stretching frequencies) due to isotopic substitution. Computational tools like Schrödinger’s Maestro enable visualization and isotopic labeling adjustments .
Q. How can researchers optimize IR spectroscopy to detect deuterium-induced vibrational shifts in acetylene-d2?
- Methodological Answer : Use high-resolution FTIR with cryogenic cooling to minimize thermal broadening. Compare experimental spectra against QM-predicted vibrational modes. For instance, deuterium substitution reduces vibrational frequencies by ~15–20%, requiring baseline correction and isotopic impurity checks .
Advanced Research Questions
Q. How can contradictions in kinetic data from acetylene-d2 gas-surface collision studies be resolved?
- Methodological Answer : Discrepancies in translational energy distributions (e.g., between ethylene-d2 and acetylene-d2 at varying temperatures) may arise from surface contamination or inconsistent collision angles. Replicate experiments under controlled ultrahigh vacuum (UHV) conditions and apply error propagation models to assess instrumental uncertainties (e.g., ionization detector calibration) .
Q. What isotopic effects dominate acetylene-d2’s reactivity in hydrogenation or dehydrogenation reactions?
- Methodological Answer : Kinetic isotope effects (KIEs) arise from differences in zero-point energy between C–H and C–D bonds. For example, deuterated acetylene exhibits slower reaction rates in catalytic hydrogenation due to stronger C–D bonds. Use isotopic labeling in time-resolved MS to track reaction intermediates and validate KIE models .
Q. How can computational models reconcile discrepancies between experimental and simulated vibrational spectra of acetylene-d2?
- Methodological Answer : Employ ab initio methods (e.g., DFT or CCSD(T)) with anharmonic corrections. Compare computed spectra to experimental data, adjusting basis sets or isotopic mass parameters. Studies show that including deuterium’s nuclear volume effects improves agreement with microwave rotational constants .
Q. What experimental strategies address anomalies in acetylene-d2’s photoionization efficiency curves?
- Methodological Answer : Calibrate photoionization mass spectrometers using reference gases (e.g., benzene-d6) to account for ionization cross-section variations. Analyze threshold regions for autoionization artifacts, as non-Franck-Condon transitions may distort efficiency curves in deuterated species .
Q. How should data collection be structured for studying acetylene-d2’s role in gas-phase reaction networks?
- Methodological Answer : Design experiments with modular reactors to isolate reaction pathways. Use isotopic tracing (e.g., <sup>13</sup>C-labeled acetylene-d2) and time-of-flight MS to track product branching ratios. Cross-validate results with literature data on analogous non-deuterated systems .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Cross-check results using multiple techniques (e.g., IR + microwave spectroscopy) and apply statistical tests (e.g., χ<sup>2</sup> analysis) to identify systematic errors .
- Advanced Instrumentation : Prioritize UHV systems for surface studies and high-resolution spectrometers for isotopic analysis to minimize environmental interference .
Properties
IUPAC Name |
1,2-dideuterioethyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#C[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28265-43-2 | |
Record name | Ethyne-1,2-d2, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28265-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00147868 | |
Record name | Acetylene-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
28.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [Sigma-Aldrich MSDS] | |
Record name | Acetylene-d2 | |
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URL | https://haz-map.com/Agents/13648 | |
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CAS No. |
1070-74-2 | |
Record name | Ethyne-1,2-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylene-d2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylene-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070-74-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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